Fmoc-Ala-OH-3-13C

Catalog No.
S735379
CAS No.
201489-21-6
M.F
C18H17NO4
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ala-OH-3-13C

CAS Number

201489-21-6

Product Name

Fmoc-Ala-OH-3-13C

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid

Molecular Formula

C18H17NO4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1

InChI Key

QWXZOFZKSQXPDC-XEHHCZBASA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Ala-OH-3-13C is an N-terminally Fmoc-protected L-alanine derivative featuring a stable carbon-13 isotope at the C3 (Cβ) position. This compound is primarily designed as a high-purity building block for solid-phase peptide synthesis (SPPS). [REFS-1, REFS-2] Its principal function is to introduce a specific, unambiguous spectroscopic marker into peptides for advanced analytical applications, including structural elucidation by solid-state Nuclear Magnetic Resonance (NMR) and precise quantification in mass spectrometry-based proteomics. [REFS-3, REFS-4]

Procuring an unlabeled or improperly labeled alanine building block is not a viable cost-saving measure, as it fundamentally fails to deliver the required analytical outcome. Substitution with standard Fmoc-Ala-OH provides no isotopic signal for NMR or mass spectrometry-based tracing. Furthermore, other labeled variants, such as Fmoc-Ala-OH-1-13C (carbonyl label) or Fmoc-Ala-OH-2-13C (Cα label), are not substitutes because they probe different structural features—namely, the peptide backbone. The unique value of the 3-13C label lies in its exclusive ability to report on the side-chain methyl group's conformation, dynamics, and packing environment, which is critical for detailed structural analysis in solid-state NMR. [REFS-2, REFS-3]

High Isotopic and Chemical Purity for Reproducible, Low-Noise Quantitative Analysis

This product is specified to high purity levels, typically ≥99% chemical purity and ≥99 atom % 13C isotopic enrichment. In quantitative mass spectrometry, high isotopic enrichment is critical for minimizing signal interference from the unlabeled (M+0) isotopologue, thereby ensuring a clean baseline and accurate quantification when used as an internal standard. [1] In contrast, lower-purity materials can introduce significant signal overlap and variability, compromising analytical precision. [2]

Evidence DimensionIsotopic Purity (Enrichment)
Target Compound Data≥99 atom % 13C
Comparator Or BaselineLower-purity labeled material (<95%)
Quantified Difference>5x reduction in unlabeled isotopologue signal interference (e.g., <1% vs. >5%)
ConditionsUse as an internal standard in LC-MS or as a specific label in high-resolution NMR.

High, verified purity is a direct predictor of experimental reproducibility and data quality, justifying the procurement of a well-characterized reagent over cheaper, less-defined alternatives.

Enabling Side-Chain Structural Analysis via Position-Specific 13Cβ NMR Chemical Shift

The 13C chemical shift of an alanine Cβ (C3) carbon is highly sensitive to the local peptide conformation, including backbone torsion angles (φ, ψ) and inter-chain packing arrangements in solid-state structures like amyloid fibrils. [REFS-1, REFS-2] Labeling at the C3 position provides direct access to this information. In contrast, an alternative like Fmoc-Ala-OH-1-13C labels the backbone carbonyl, which reports on different structural parameters and provides no direct data on the methyl side-chain's environment.

Evidence DimensionStructural Information Content
Target Compound DataProvides direct measurement of side-chain (Cβ) conformation and packing environment.
Comparator Or BaselineFmoc-Ala-OH-1-13C (carbonyl label)
Quantified DifferenceQualitatively different data; Cβ chemical shifts are uniquely sensitive to side-chain torsion angles, while C1 shifts report on backbone conformation.
ConditionsHigh-resolution solid-state NMR spectroscopy of peptides and proteins.

For researchers investigating peptide or protein structure, procuring the 3-13C label is non-negotiable for experiments designed to probe side-chain interactions and local packing.

Seamless Integration into Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflows

As a standard Fmoc-protected amino acid, Fmoc-Ala-OH-3-13C is fully compatible with established automated and manual SPPS protocols. The Fmoc group is cleaved under standard mild basic conditions (e.g., 20% piperidine in DMF), and the carboxylic acid is activated for coupling using common reagents (e.g., HBTU, DIC) without modification to existing, validated procedures. [1] This contrasts with non-standard or orthogonally protected amino acids that may require significant process redevelopment.

Evidence DimensionProcess Compatibility
Target Compound DataDirect drop-in for standard Fmoc-SPPS protocols.
Comparator Or BaselineNon-standard protected amino acids requiring orthogonal deprotection/coupling schemes.
Quantified DifferenceEliminates need for process re-optimization and validation, saving significant time and resources.
ConditionsAutomated or manual solid-phase peptide synthesis.

This compound's compatibility with standard workflows minimizes process risk and development costs, making it a reliable precursor for routine and large-scale synthesis of labeled peptides.

Solid-State NMR Analysis of Peptide and Protein Structures

This compound is the correct choice for researchers using solid-state NMR to define the three-dimensional structure of non-crystalline materials like amyloid fibrils or membrane-bound peptides. The 3-13C label provides a unique spectroscopic probe to determine side-chain conformation and packing, which is essential for a complete structural model. [1]

Development of Internal Standards for Quantitative Proteomics

Due to its high isotopic and chemical purity, this reagent is ideally suited for synthesizing heavy-labeled peptides to be used as internal standards in LC-MS-based quantitative proteomics. This enables the absolute quantification of target proteins or post-translational modifications with high accuracy and reproducibility. [2]

Metabolic Flux Analysis and Isotopic Tracing

Incorporating this building block into biologically active peptides allows for unambiguous tracking of the peptide's fate in complex biological systems. The position-specific label ensures that the alanine side-chain can be monitored independently of the peptide backbone, providing precise insights into metabolic pathways or target engagement.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.11911286 Da

Monoisotopic Mass

312.11911286 Da

Heavy Atom Count

23

Sequence

A

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine

Dates

Last modified: 08-15-2023

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